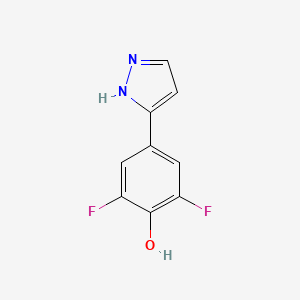

2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2O |

|---|---|

Molecular Weight |

196.15 g/mol |

IUPAC Name |

2,6-difluoro-4-(1H-pyrazol-5-yl)phenol |

InChI |

InChI=1S/C9H6F2N2O/c10-6-3-5(4-7(11)9(6)14)8-1-2-12-13-8/h1-4,14H,(H,12,13) |

InChI Key |

YLDKMQAQRNJPLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)C2=CC(=C(C(=C2)F)O)F |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 2,6 Difluoro 4 1h Pyrazol 3 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol. Through a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques, the connectivity and chemical environment of each atom in the molecule can be meticulously mapped.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the aromatic protons on the phenol (B47542) ring, and the labile protons of the hydroxyl (OH) and amine (NH) groups.

The two aromatic protons on the difluorophenol ring are chemically equivalent and are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The protons of the pyrazole ring, H-4' and H-5', would likely appear as doublets due to their coupling to each other. The NH proton of the pyrazole and the phenolic OH proton are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 (Phenol) | 7.30 - 7.50 | t | ~8-10 Hz (³JHF) |

| H-4' (Pyrazole) | 6.60 - 6.80 | d | ~2-3 Hz (³JHH) |

| H-5' (Pyrazole) | 7.60 - 7.80 | d | ~2-3 Hz (³JHH) |

| OH (Phenol) | 5.00 - 6.00 | br s | - |

| NH (Pyrazole) | 12.5 - 13.5 | br s | - |

Predicted data is based on analysis of structurally similar compounds and standard chemical shift values. t = triplet, d = doublet, br s = broad singlet.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the molecule's symmetry, the two fluorine-bearing carbons (C-2 and C-6) and the two proton-bearing carbons (C-3 and C-5) of the phenol ring are chemically equivalent. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts, particularly for the carbons directly bonded to them (C-2, C-6), which will appear at a lower field and exhibit strong one-bond carbon-fluorine coupling (¹JCF). Other carbons in the phenol ring will show smaller two- or three-bond couplings to fluorine. The pyrazole ring carbons (C-3', C-4', C-5') have characteristic chemical shifts that help confirm the heterocyclic structure. researchgate.netdocbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 (Phenol) | 145 - 150 | t |

| C-2, C-6 (Phenol) | 155 - 160 | dd |

| C-3, C-5 (Phenol) | 112 - 116 | t |

| C-4 (Phenol) | 120 - 125 | t |

| C-3' (Pyrazole) | 148 - 152 | s |

| C-4' (Pyrazole) | 105 - 110 | s |

| C-5' (Pyrazole) | 130 - 135 | s |

Predicted data is based on analysis of structurally similar compounds. researchgate.net s = singlet, t = triplet, dd = doublet of doublets.

¹⁹F NMR is a powerful technique for directly observing the fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent, which should result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic for fluorine atoms attached to an aromatic ring. nih.gov In a proton-coupled spectrum, this signal would be expected to split into a triplet due to coupling with the two adjacent aromatic protons (H-3 and H-5). nih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| F-2, F-6 | -115 to -125 | t |

Chemical shifts are relative to a standard such as CFCl₃. Predicted data is based on analysis of difluorophenol derivatives. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key expected correlation would be between the H-4' and H-5' protons of the pyrazole ring, confirming their adjacent positions.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. It is crucial for connecting the phenol and pyrazole rings. Expected key correlations would include:

A correlation between the pyrazole proton H-5' and the phenolic carbon C-4.

Correlations between the phenolic protons (H-3, H-5) and the pyrazole carbon C-3'.

Correlations from the pyrazole protons (H-4', H-5') to C-3', confirming the pyrazole ring structure.

These 2D NMR experiments, when analyzed together, provide unambiguous proof of the molecular structure of this compound. ipb.pt

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. nih.govresearchgate.net

The presence of the hydroxyl (OH) and amine (NH) groups will be indicated by broad absorption bands in the high-frequency region of the spectrum. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ will contain characteristic stretching vibrations from the C=C bonds of the aromatic phenol ring and the C=N and C=C bonds of the pyrazole ring. The strong electronegativity of the fluorine atoms will give rise to a distinct and strong C-F stretching absorption.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic OH | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Pyrazole NH | 3100 - 3500 | Medium, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C=C / C=N Stretch | Aromatic/Pyrazole Rings | 1450 - 1620 | Medium-Strong |

| C-O Stretch | Phenolic | 1180 - 1260 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 | Strong |

Predicted data is based on established group frequencies for similar functional groups. msu.edulibretexts.orgnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π—π* transitions associated with the conjugated aromatic system formed by the phenol and pyrazole rings. These transitions typically result in strong absorption bands in the ultraviolet region.

The phenol and pyrazole moieties both act as chromophores. The conjugation between these two rings would likely lead to a bathochromic (red) shift compared to the individual, unsubstituted chromophores. Weaker n—π* transitions, arising from the non-bonding electrons on the oxygen and nitrogen atoms, may also be present, often appearing as shoulders on the main absorption bands or at longer wavelengths with much lower intensity. The position of these absorption maxima can be sensitive to the solvent polarity. researchgate.netresearchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Predicted λ_max (nm) |

| π → π | Phenyl-Pyrazole Conjugated System | 250 - 290 |

| n → π | N/O Lone Pairs | 300 - 340 |

Predicted data is based on typical electronic transitions for phenyl-pyrazole systems. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Patterns

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. While specific HRMS data for this compound is not publicly available, the expected molecular weight can be calculated from its chemical formula, C₉H₆F₂N₂O.

Expected Molecular Weight: The theoretical monoisotopic mass of this compound is approximately 196.0448 g/mol . An experimental HRMS analysis would be expected to yield a value very close to this, allowing for the unambiguous confirmation of the compound's elemental formula.

Anticipated Fragmentation Patterns: In the absence of experimental data, the fragmentation pattern of this compound upon electron ionization can be predicted based on the known fragmentation of phenols and pyrazoles. The molecular ion peak ([M]⁺) would be expected at m/z 196. Subsequent fragmentation could involve the loss of small neutral molecules or radicals.

Potential fragmentation pathways could include:

Loss of CO: A common fragmentation pathway for phenols involves the loss of a carbon monoxide molecule, which would result in a fragment ion at m/z 168.

Cleavage of the pyrazole ring: The pyrazole ring could undergo cleavage, leading to a variety of smaller fragment ions.

Loss of HF: The presence of fluorine atoms suggests the possibility of hydrogen fluoride elimination.

An illustrative, hypothetical fragmentation table is presented below.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 196 | Molecular Ion [C₉H₆F₂N₂O]⁺ |

| 168 | [M - CO]⁺ |

| 140 | [M - CO - N₂]⁺ |

| 113 | Further fragmentation |

This table is for illustrative purposes only and is based on general fragmentation principles of related compounds. It does not represent experimentally determined data for this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

As no published crystal structure for this compound is available, the following subsections discuss the expected structural features based on crystallographic data of analogous pyrazole-phenol derivatives.

Molecular Conformation and Dihedral Angles

Based on the crystal structures of similar compounds, such as 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, it is anticipated that the molecule of this compound will exhibit a relatively planar conformation. The dihedral angle between the phenol ring and the pyrazole ring is expected to be small, indicating a high degree of coplanarity. This planarity is often influenced by the formation of intramolecular hydrogen bonds.

A hypothetical data table of selected dihedral angles is provided below for illustrative purposes, based on values observed in related structures.

| Atoms Defining Dihedral Angle | Expected Angle (°) (Illustrative) |

| C(phenol ring) - C(phenol ring) - C(pyrazole ring) - N(pyrazole ring) | ~5-15 |

| F - C(phenol ring) - C(phenol ring) - O | ~0 |

This table contains hypothetical data for illustrative purposes and does not represent experimental values for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound contains functional groups capable of forming various intermolecular interactions, which would play a crucial role in the crystal packing.

Hydrogen Bonding: The phenolic hydroxyl group (-OH) and the nitrogen atoms of the pyrazole ring are excellent hydrogen bond donors and acceptors, respectively. It is highly probable that strong intermolecular O-H···N or N-H···O hydrogen bonds would be a dominant feature in the crystal structure, linking molecules into chains, dimers, or more complex networks.

π-π Stacking: The aromatic nature of both the phenol and pyrazole rings suggests the likelihood of π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

Computational and Theoretical Investigations of 2,6 Difluoro 4 1h Pyrazol 3 Yl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles.

Geometry Optimization and Electronic Structure Analysis

A DFT study would begin with the geometry optimization of the 2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol molecule. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase.

Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes generating molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a molecule like this compound, FMO analysis would indicate the most likely sites for chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

Note: Data is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, often from the HOMO to the LUMO.

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). These theoretical values can be compared with experimental data to confirm the molecular structure.

Table 2: Hypothetical Predicted Spectroscopic Data

| Parameter | Predicted Value |

|---|---|

| UV-Vis λmax | - nm |

| 1H NMR Chemical Shifts | - ppm |

Note: Data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Space and Flexibility

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide insights into its conformational flexibility. By simulating the molecule's behavior in a solvent (like water) at a specific temperature, researchers can explore the different shapes (conformations) it can adopt and the energy barriers between them. This is crucial for understanding how the molecule might change its shape to fit into a biological target like a protein's active site.

In Silico Modeling of Molecular Interactions with Biological Macromolecules

In silico techniques like molecular docking are used to predict how a small molecule (ligand) interacts with a biological macromolecule (receptor), such as a protein or enzyme.

Binding Site Analysis and Interaction Modes (e.g., Hydrogen Bond Networks, Hydrophobic Interactions)

Molecular docking simulations would place the this compound molecule into the binding site of a target protein. The results would be analyzed to identify the specific interactions that stabilize the complex. For this molecule, key interactions would likely include:

Hydrogen Bonds: The phenol's hydroxyl (-OH) group and the pyrazole's -NH group are potent hydrogen bond donors, while the pyrazole's nitrogen atom and the fluorine atoms can act as acceptors.

Hydrophobic Interactions: The phenyl and pyrazole (B372694) rings can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic rings could engage in π-π stacking with aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

This analysis is fundamental in rational drug design, helping to explain the molecule's potential biological activity and guiding the development of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. This approach establishes dromicslabs.comnih.gov a mathematical relationship between the chemical structure and the pharmacological activity, enabling the prediction of properties for new compounds. For a molecule such as 2, neuraldesigner.com6-Difluoro-4-(1H-pyrazol-3-yl)phenol, which contains both pyrazole and phenol (B47542) moieties, QSAR models can be invaluable for predicting its potential as a non-covalent inhibitor or its general biological profile without initial synthesis and testing.

The development of a rob nih.govmdpi.comresearchgate.netnih.govust QSAR model involves several key steps. First, a dataset of compounds with known activities, structurally related to the target compound, is compiled. For this compound, this would include various substituted pyrazoles and phenols. Next, molecular descripto nih.govfrontiersin.orgresearchgate.netnih.govrs—numerical values that quantify different aspects of a molecule's structure—are calculated. These descriptors can be categorized based on their dimensionality.

1D Descriptors: nih.govThese are derived from the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: C slideshare.netalculated from the 2D representation of the molecule, these include topological indices (e.g., Wiener number, Balaban index), constitutional descriptors, and counts of specific structural features.

3D Descriptors: T nih.govresearchgate.netslideshare.nethese require the 3D conformation of the molecule and describe its spatial properties, such as molecular volume, surface area, and dipole moment.

Once descriptors are cal slideshare.netculated, a mathematical model is built to correlate them with the observed biological activity. Modern QSAR studies frequently employ machine learning (ML) algorithms to handle complex, non-linear relationships that traditional methods like Multiple Linear Regression (MLR) might miss. The combination of 2D and dromicslabs.comacs.org 3D descriptors often yields more robust and predictive models.

neuraldesigner.comacs.org| Methodology Component | Description | Examples | Relevance to Predictive Modeling |

|---|---|---|---|

| Molecular Descriptors | Numerical representations of molecular properties. | Topological (Wiener index), Electronic (Dipole Moment), Physicochemical (logP), 3D (Molecular Shape Indices). | Provid slideshare.nete the structural information needed to correlate with biological activity. |

| Statistical Models | Algorithms used to build the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forest (RF), Artificial Neural Networks (ANN). | Captur researchgate.nete linear and non-linear relationships between descriptors and activity. ML methods are particularly effective for large, complex datasets. |

| Model Validation | Process to assess the model's robustness and predictive power. | Internal validation (cross-validation, q²), External validation (prediction on a test set, r²_pred). | Ensure researchgate.nets the model is not overfitted and can accurately predict the activity of new, untested compounds. |

By applying these methodologies, researchers can create models to predict the non-clinical efficacy of novel compounds like this compound, guiding further synthesis and development efforts.

Analysis of Flresearchgate.netuorine Atom Influence on Electronic Density and Steric Properties

The two fluorine atoms at the 2- and 6-positions of the phenol ring in this compound profoundly influence the molecule's properties. This is due to fluorine's unique combination of small size and high electronegativity.

**Electronic Influence: tandfonline.comnih.gov Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (σI). This effect significantly nih.gov polarizes the carbon-fluorine (C-F) bond, drawing electron density away from the aromatic ring. This electron withdrawal nih.govnih.govhas several consequences:

Increased Acidity of the Phenolic Hydroxyl Group: The withdrawal of electron density from the ring stabilizes the corresponding phenolate anion formed upon deprotonation. This stabilization makes the hydroxyl proton more acidic (lowers the pKa) compared to unsubstituted phenol. Electron-withdrawing grou researchgate.netnih.govlibretexts.orgps, particularly at the ortho and para positions, enhance phenolic acidity.

Modulation of Aroma libretexts.orgtic Ring Reactivity: The strong inductive effect deactivates the aromatic ring toward electrophilic attack but can activate it for nucleophilic aromatic substitution.

Altered Intermolecu nih.govlar Interactions: The polarized C-F bond can participate in specific non-covalent interactions, such as C-F···H–N or C-F···C=O, which can be critical for molecular recognition and binding to biological targets. The electron density redi nih.govstribution is noticeable in the electrostatic potential, with the fluorine atoms pulling the density to the periphery of the molecule.

Steric Properties: D nih.govespite its high electronegativity, the fluorine atom is relatively small, with a van der Waals radius that is only slightly larger than that of hydrogen. This allows fluorine to a tandfonline.comnih.govct as a bioisostere of a hydrogen atom, often causing minimal steric disruption when binding to a receptor or enzyme active site. However, the presence of tandfonline.comnih.govtwo fluorine atoms ortho to the hydroxyl group in this compound does introduce notable steric hindrance. This can:

Restrict Rotation: The steric bulk of the fluorine atoms can restrict the free rotation of the C-O bond of the hydroxyl group and may influence the rotational barrier of the pyrazole ring.

Influence Conformation: The steric presence of the ortho-fluorines can force the hydroxamate and aromatic ring to be non-coplanar, which can impact binding interactions.

Shield the Hydroxyl nih.gov Group: The fluorine atoms can sterically shield the hydroxyl group, potentially affecting its ability to act as a hydrogen bond donor.

tandfonline.comacs.orgnih.govnih.govnih.govnih.gov| Property | Hydrogen (H) | Fluorine (F) | Impact on this compound |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | Minima tandfonline.comnih.govl steric perturbation individually, but cumulative steric hindrance from two ortho-substituents. |

| Pauling Electronegativity | 2.20 | 3.98 | Strong tandfonline.com inductive electron withdrawal, increasing the acidity of the phenolic -OH group and altering ring electronics. |

| Bond Energy with Carbon (kJ/mol) | ~414 | ~441 | The C- nih.govF bond is stronger than the C-H bond, often increasing metabolic stability by blocking sites susceptible to oxidation. |

Computational Prediction of Pharmacokinetic Descriptors (excluding toxicity and adverse effects)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These computational predi tandfonline.comosdd.netctions allow for the early identification of molecules with potentially poor pharmacokinetic profiles, saving time and resources. For 2,6-Difluoro-4-(1H-py nih.govpharm.or.jpresearchgate.netrazol-3-yl)phenol, various molecular descriptors can be calculated to estimate its likely pharmacokinetic behavior.

Key pharmacokinetic desc researchgate.netekb.egsemanticscholar.orgresearchgate.netnih.govriptors are often predicted based on fundamental physicochemical properties derived from the molecule's 2D and 3D structure. These properties govern how a molecule will behave in a biological system, including its ability to cross membranes and resist metabolic breakdown.

Key Predicted Descriptors:

Lipophilicity (logP): The octanol/water partition coefficient is a critical measure of a compound's lipophilicity. It influences absorption, distribution, and membrane permeability. Fluorine substitution generally increases lipophilicity.

Aqueous Solubility 39: Adequate solubility is crucial for absorption. This property can be predicted computationally and is influenced by factors like polarity and hydrogen bonding capacity.

Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of passive molecular transport through membranes.

Hydrogen Bonding: The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its solubility and ability to bind to transport proteins and metabolic enzymes.

Blood-Brain Barrier (BBB) Permeability: Computational models can predict whether a compound is likely to cross the BBB, which is essential for CNS-acting drugs but undesirable for peripherally acting ones.

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut into the bloodstream after oral administration.

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its distribution and the concentration of free drug available to exert a pharmacological effect.

ethernet.edu.et| Pharmacokinetic Descriptor | Physicochemical Relevance | Predicted Importance for this compound |

|---|---|---|

| Molecular Weight (MW) | Influences size-dependent diffusion and overall drug-likeness. | The compound is a small molecule, likely favoring good absorption and distribution. |

| Lipophilicity (logP) | Affects solubility, membrane permeability, and plasma protein binding. | The difluoro-substitution likely increases lipophilicity, potentially enhancing membrane permeation. |

| Aqueous Solubility (logS) | Essential for dissolution in the gastrointestinal tract prior to absorption. | The polar pyrazole and phenol groups should contribute to adequate aqueous solubility. |

| Polar Surface Area (PSA) | Correlates with passive transport across membranes. | The N-H and O-H groups are the main contributors; a moderate PSA would be expected, balancing solubility and permeability. |

| Hydrogen Bond Donors/Acceptors | Key determinants of solubility and interactions with biological targets. | Features one donor (-OH) and multiple acceptors (N atoms, O atom, F atoms), suggesting potential for favorable interactions. |

| Number of Rotatable Bonds | Influences conformational flexibility and oral bioavailability. | A low number of rotatable bonds is generally favorable for bioavailability. |

Chemical Reactivity and Derivatization Strategies for 2,6 Difluoro 4 1h Pyrazol 3 Yl Phenol

Synthesis of Analogues and Homologues of 2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol

The synthesis of derivatives of this compound can be methodically approached by targeting specific atoms on the pyrazole (B372694) and phenolic rings. These derivatization strategies are essential for fine-tuning the molecule's physicochemical properties.

The pyrazole ring contains two nitrogen atoms, with the N-H group being a prime site for substitution. orientjchem.orgorientjchem.org The nitrogen atom at position 2 is basic and reactive towards electrophiles, while the proton on the nitrogen at position 1 can be removed by a strong base, increasing its reactivity towards electrophiles. orientjchem.orgorientjchem.org

N-alkylation: This is a common strategy to introduce alkyl groups onto the pyrazole nitrogen. Traditional methods involve deprotonating the pyrazole with a base (like sodium hydride or potassium carbonate) followed by the addition of an alkyl halide. semanticscholar.org More modern, acid-catalyzed methods have also been developed, using electrophiles like trichloroacetimidates with a Brønsted acid catalyst, which can provide an alternative to reactions requiring strong bases. semanticscholar.orgmdpi.com Given that unsymmetrical pyrazoles can produce a mixture of two possible regioisomers, the reaction conditions can be optimized to control the outcome, which is often sterically driven. mdpi.com

N-arylation: The introduction of aryl groups can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling. This method typically uses a corresponding phenyl boronic acid in the presence of a copper catalyst to form the N-aryl bond. nih.gov

| Modification Type | Reagents and Conditions | Potential Substituents (R) | Reference |

|---|---|---|---|

| N-alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) in a suitable solvent. | Methyl, Ethyl, Benzyl, etc. | semanticscholar.orgresearchgate.net |

| N-alkylation | Trichloroacetimidate electrophiles, Brønsted acid catalyst (e.g., camphorsulfonic acid). | Benzylic, Phenethyl, Benzhydryl groups. | semanticscholar.orgmdpi.com |

| N-arylation | Aryl boronic acid (Ar-B(OH)₂), Copper catalyst (Chan-Lam coupling). | Phenyl, Substituted Phenyls. | nih.gov |

The phenolic ring is activated towards electrophilic aromatic substitution by the strongly activating hydroxyl group. However, the two ortho-positions are blocked by fluorine atoms, and the para-position is occupied by the pyrazole ring. This leaves the two meta-positions (relative to the -OH group) as potential sites for substitution. The directing effects of the fluorine atoms and the pyrazole group will influence the regioselectivity of these reactions.

Halogenation: Electrophilic halogenation, for instance, bromination, can be achieved using bromine or a bromine source in a solvent like acetic acid or dichloromethane (B109758). The regioselectivity will depend on the combined directing effects of the existing substituents.

Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl and acyl groups. Acylation is often performed using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, though strong Brønsted acids like trifluoromethanesulfonic acid can also catalyze the reaction. mdpi.commdpi.com For phenols, acylation can occur at either the hydroxyl group (O-acylation) to form an ester or on the aromatic ring (C-acylation) to form a hydroxyketone. mdpi.com Zeolite catalysts like ZSM-5 have been shown to selectively promote para-acylation of phenols; however, in this specific molecule, the para-position is blocked. bcrec.id

| Reaction Type | Typical Reagents | Potential Product | Reference |

|---|---|---|---|

| Halogenation (Bromination) | Br₂, Acetic Acid | Bromo-2,6-difluoro-4-(1H-pyrazol-3-yl)phenol | |

| Acylation (Friedel-Crafts) | Acyl chloride (RCOCl), AlCl₃ | (Acyl)-2,6-difluoro-4-(1H-pyrazol-3-yl)phenol | mdpi.com |

| O-Acylation | Acetic anhydride, Catalyst | 4-(1H-Pyrazol-3-yl)-2,6-difluorophenyl acetate | mdpi.com |

The pyrazole ring itself is aromatic and can undergo electrophilic substitution. globalresearchonline.net In a 3-substituted pyrazole, the C4 position is generally the most reactive site for electrophilic attack, followed by the C5 position. chim.it

Common derivatizations include:

Halogenation: Introduction of halogens at the C4 position.

Nitration: Using standard nitrating agents to add a nitro group.

Sulfonation: Treatment with sulfuric acid to introduce a sulfonic acid group. globalresearchonline.net

These reactions allow for the introduction of a wide range of functional groups onto the pyrazole core, further expanding the chemical diversity of the analogues. The reactivity can be enhanced by the introduction of electron-donating groups or decreased by electron-withdrawing groups on the ring. chim.it

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Studies for Chemical Behavior

Understanding the relationship between the molecular structure and the resulting chemical properties and biological activity is crucial for rational drug design and materials science.

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. researchgate.net In this compound, the two fluorine atoms ortho to the hydroxyl group exert a powerful influence.

Acidity: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). researchgate.net This effect stabilizes the corresponding phenoxide anion, thereby increasing the acidity (lowering the pKa) of the phenolic proton compared to the non-fluorinated analogue. researchgate.netquora.com

Reactivity: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution. However, the hydroxyl group's strong activating effect still allows for reactions to occur. The fluorine atoms also play a role in nucleophilic aromatic substitution, where they can act as leaving groups under certain conditions, although this is less common for phenols. acs.org

Stability and Conformation: The C-F bond is significantly stronger than a C-H bond, which can enhance the metabolic stability of the molecule in a biological context. Additionally, intramolecular hydrogen bonding can occur between the phenolic hydrogen and the ortho-fluorine atoms, which can influence the molecule's conformation and the reactivity of the hydroxyl group. acs.org

| Property | Effect of 2,6-Difluoro Substitution | Rationale | Reference |

|---|---|---|---|

| Phenolic Acidity (pKa) | Increased (Lower pKa) | Strong inductive electron-withdrawal (-I) by fluorine atoms stabilizes the phenoxide conjugate base. | researchgate.netquora.com |

| Metabolic Stability | Potentially Increased | High strength of the C-F bond resists metabolic cleavage. | acs.org |

| Lipophilicity | Increased | Fluorine substitution generally increases the lipophilicity of a molecule. | researchgate.netnih.gov |

| Hydrogen Bonding | Potential for intramolecular O-H···F hydrogen bond. | Proximity of the ortho-fluorine atoms to the hydroxyl group. | acs.org |

Derivatization at the various positions of this compound allows for the systematic probing of its interactions with biological targets. nih.gov The goal of such studies is to understand how changes in steric bulk, electronic properties, and hydrogen bonding potential affect binding affinity and selectivity. acs.org

Pyrazole N-H: The N-H group is a hydrogen bond donor. Replacing the hydrogen with an alkyl or aryl group (N-alkylation/arylation) removes this hydrogen bond donating capability, which can be used to probe the importance of this interaction in a binding pocket. nih.gov This modification also adds steric bulk, which can either enhance or disrupt binding depending on the topology of the target site.

Phenolic O-H: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its acidity is modulated by the ortho-fluorine atoms. Further substitutions on the ring can fine-tune this acidity and the group's electronic character.

Aromatic Rings: Both the phenolic and pyrazole rings can participate in π-π stacking or hydrophobic interactions. Adding substituents changes the electronic distribution (e.g., electron-donating or -withdrawing groups) and steric profile of these rings, directly impacting these non-covalent interactions. researchgate.net For example, introducing electron-donating groups like -OCH₃ or -CH₃ can be more beneficial for certain biological activities compared to unsubstituted or halogen-substituted rings. researchgate.net The relative orientation of the phenyl and pyrazole rings, which can be influenced by substituents, is also critical for assuming an optimal binding conformation. nih.gov

Systematic exploration of these modifications is a cornerstone of medicinal chemistry, enabling the optimization of lead compounds into potent and selective agents. nih.govacs.org

Exploration of Functional Group Interconversions and Advanced Coupling Reactions of this compound

The synthetic versatility of this compound lies in the strategic manipulation of its key functional groups: the phenolic hydroxyl, the pyrazole N-H, and the C-H/C-F bonds of the aromatic rings. This section explores the potential for functional group interconversions and advanced coupling reactions, which are pivotal for the generation of diverse derivatives with potentially enhanced biological activities or tailored physicochemical properties.

Functional Group Interconversions

The inherent reactivity of the hydroxyl and pyrazole moieties allows for a range of chemical transformations. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group

The acidic nature of the phenolic proton facilitates its reaction with various electrophiles to yield ethers and esters. The Williamson ether synthesis, a classic and reliable method, can be employed for the O-alkylation of this compound. organic-chemistry.orgyoutube.comlibretexts.orgmasterorganicchemistry.com This reaction typically involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to optimize the reaction conditions and yields.

Similarly, esterification can be readily achieved by reacting the phenol with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine. These reactions convert the hydroxyl group into an ester functionality, which can act as a prodrug moiety or modulate the compound's lipophilicity.

Illustrative O-Alkylation and O-Acylation Reactions:

| Reaction Type | Reagents and Conditions | Product | Potential Utility |

| O-Alkylation | 1. NaH, THF, 0 °C to rt 2. R-X (e.g., CH₃I, BnBr) | 2,6-Difluoro-1-alkoxy-4-(1H-pyrazol-3-yl)benzene | Modulation of solubility and metabolic stability |

| O-Acylation | Acyl chloride (e.g., Acetyl chloride), Pyridine, CH₂Cl₂, 0 °C to rt | 2,6-Difluoro-4-(1H-pyrazol-3-yl)phenyl acetate | Prodrug design, alteration of pharmacokinetic profile |

N-Functionalization of the Pyrazole Ring

The pyrazole ring possesses two nitrogen atoms, with the N-H proton being amenable to substitution. N-alkylation of the pyrazole moiety can be achieved under basic conditions, similar to the O-alkylation of the phenol. However, regioselectivity can be an issue, potentially yielding a mixture of N1 and N2 isomers. The steric and electronic environment around the pyrazole ring will influence the regiochemical outcome of such reactions.

Furthermore, N-arylation of the pyrazole can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which will be discussed in more detail in the following section.

Advanced Coupling Reactions

Cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions open up avenues for introducing a wide array of substituents onto both the phenyl and pyrazole rings, assuming prior functionalization with a suitable leaving group (e.g., halide or triflate).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. mdpi.comnih.govmdpi.comresearchgate.net To utilize this reaction, this compound would first need to be converted to an aryl halide or triflate. For instance, conversion of the phenolic hydroxyl group to a triflate (-OTf) would provide a reactive handle for Suzuki-Miyaura coupling. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the difluorophenyl ring.

Illustrative Suzuki-Miyaura Coupling Reaction:

| Starting Material | Coupling Partner | Catalyst and Conditions | Product |

| 2,6-Difluoro-4-(1H-pyrazol-3-yl)phenyl triflate | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | 4-Aryl-2,6-difluoro-1-(1H-pyrazol-3-yl)benzene |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. rug.nlresearchgate.netresearchgate.netnih.govsci-hub.ru This reaction could be employed for the N-arylation of the pyrazole ring of this compound with various aryl halides or triflates. Alternatively, if the phenolic compound is first converted to an aryl halide, the Buchwald-Hartwig reaction can be used to introduce a variety of nitrogen-containing nucleophiles at that position.

Illustrative Buchwald-Hartwig N-Arylation of the Pyrazole Ring:

| Substrate | Coupling Partner | Catalyst and Conditions | Product |

| This compound | Aryl bromide (Ar-Br) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C | 2,6-Difluoro-4-(1-aryl-1H-pyrazol-3-yl)phenol |

Other Notable Coupling Reactions

While Suzuki-Miyaura and Buchwald-Hartwig reactions are among the most common, other advanced coupling reactions could also be applied to derivatives of this compound. For instance, Sonogashira coupling could be used to introduce alkyne moieties, and Chan-Lam coupling offers a copper-catalyzed alternative for C-N and C-O bond formation. The choice of reaction will depend on the desired final product and the compatibility of the functional groups present in the starting materials.

The strategic application of these functional group interconversions and advanced coupling reactions provides a robust platform for the extensive derivatization of this compound, enabling the synthesis of a wide range of analogues for further investigation in various scientific fields.

Advanced Applications and Potential of 2,6 Difluoro 4 1h Pyrazol 3 Yl Phenol in Chemical Sciences Excluding Clinical and Pharmaceutical Use

Utilization as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

The structure of 2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol, featuring reactive sites on both the phenol (B47542) and pyrazole (B372694) rings, positions it as a highly valuable and versatile building block in organic synthesis. chemimpex.com Chemists can leverage the nucleophilicity of the phenolic oxygen, the electrophilic and nucleophilic character of the aromatic rings, and the diverse reactivity of the pyrazole moiety to construct complex molecular frameworks.

The pyrazole ring itself is a cornerstone in the synthesis of a multitude of heterocyclic systems. mdpi.com It can undergo N-alkylation, N-arylation, and acylation at the nitrogen atoms, while the carbon atoms can be functionalized through halogenation, nitration, and metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group can be readily converted into an ether or ester, or it can direct electrophilic substitution on the benzene (B151609) ring. The fluorine atoms, in addition to modifying the electronic properties of the phenol ring, can influence the regioselectivity of subsequent reactions.

This multi-faceted reactivity allows for its use in multicomponent reactions and domino sequences to rapidly build molecular complexity. mdpi.commdpi.com For instance, the pyrazole nitrogen can act as a nucleophile in condensation reactions, while the phenol group can participate in cyclization cascades, leading to the formation of fused heterocyclic systems like pyranopyrazoles, pyrazolopyridines, and other elaborate scaffolds. nih.govnih.gov The strategic placement of the difluoro substituents can also be exploited to fine-tune the electronic and steric properties of the resulting complex molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| Phenolic -OH | O-Alkylation, O-Acylation | Ethers, Esters |

| Pyrazole N-H | N-Alkylation, N-Acylation | N-Substituted Pyrazoles |

| Aromatic Rings | Electrophilic Substitution | Halogenated, Nitrated Derivatives |

| Entire Molecule | Cross-Coupling Reactions | Bi-aryl and complex linked systems |

| Combined Reactivity | Condensation/Cyclization | Fused Heterocyclic Systems (e.g., Pyranopyrazoles) |

**7.2. Potential in Material Science and Smart Materials

The unique photophysical and electronic properties inherent to the pyrazole and fluorinated phenol moieties suggest significant potential for this compound as a key component in the development of advanced materials.

Pyrazole derivatives are well-documented for their applications as fluorescent and luminescent agents. globalresearchonline.netresearchgate.net The extended π-conjugation system that can be established across the pyrazole and phenyl rings is conducive to strong fluorescence. The incorporation of electron-withdrawing fluorine atoms on the phenol ring can further modulate the electronic structure, often leading to enhanced quantum yields and shifts in emission wavelengths.

The design of fluorescent probes often relies on processes like Intramolecular Charge Transfer (ICT), which can be influenced by the local environment. nih.gov The phenol and pyrazole groups in the target molecule can act as donor and acceptor components, and their interaction with specific analytes can perturb the ICT process, resulting in a detectable change in fluorescence intensity or color. This makes derivatives of this compound promising candidates for the development of selective and sensitive fluorescent probes for detecting ions, molecules, or changes in the microenvironment. researchgate.netrsc.org

The structure of this compound contains two key functional groups whose properties are highly dependent on pH: the acidic phenolic hydroxyl group and the pyrazole ring, which contains both a weakly acidic N-H proton and a basic pyridinic nitrogen atom. This dual nature makes the molecule inherently sensitive to changes in hydrogen ion concentration.

At varying pH values, the molecule can exist in different protonation states (anionic, neutral, cationic). Each of these states will possess a distinct electronic distribution and, consequently, a different absorption and emission spectrum. This pH-dependent change in spectroscopic properties is the fundamental principle behind colorimetric and fluorescent pH indicators. saudijournals.com The phenol group's acidity is modulated by the electron-withdrawing fluorine atoms, and this, combined with the protonation/deprotonation of the pyrazole ring, could allow for a tunable response across a specific pH range. mdpi.com This suggests its potential for creating novel pH sensors for various chemical and environmental applications. nih.gov

Pyrazoline-based materials, which are structurally related to pyrazoles, have garnered significant attention for their applications in organic light-emitting diodes (OLEDs). researchgate.net These compounds often exhibit high fluorescence quantum yields and good charge-transporting capabilities. The nitrogen atoms in the pyrazole ring can facilitate electron transport, making them suitable for use in electron-transporting or emissive layers in OLED devices.

The this compound scaffold combines these favorable electronic properties of the pyrazole ring with the stability and tunable electronics of a fluorinated phenol. Fluorination is a common strategy in organic electronics to lower the HOMO and LUMO energy levels of a material, which can improve charge injection/transport balance and enhance device stability and efficiency. Therefore, derivatives of this compound could be investigated as host materials, emitters, or charge-transport materials in the ongoing development of more efficient and durable organic electronic devices.

Role in Coordination Chemistry as a Ligand for Metal Complexes

The pyrazole ring is a classic and highly effective ligand in coordination chemistry. researchgate.netresearchgate.net The two adjacent nitrogen atoms—one pyrrole-type and one pyridine-type—can act as excellent donors to form stable chelate rings with metal ions. Furthermore, the phenolic hydroxyl group can be deprotonated to act as an anionic oxygen donor. This combination of N,N- and O-donor sites in this compound makes it a versatile mono- or bidentate ligand capable of forming a wide array of metal complexes. acs.orgnih.gov

The specific coordination mode can be tailored by the choice of metal ion, solvent, and reaction conditions. nih.gov The resulting metal complexes can exhibit diverse geometries and electronic properties. The fluorine substituents can influence the Lewis basicity of the donor atoms and the stability of the final complex. These complexes have potential applications in areas such as molecular magnetism, luminescent materials, and catalysis. rsc.org

Table 2: Potential Coordination Modes with Metal Ions (M)

| Donating Atoms | Ligand Type | Potential Complex Structure |

|---|---|---|

| Pyrazole N(2) | Monodentate | Linear or tetrahedral complexes |

| Pyrazole N(1)-H, N(2) | Bidentate (as pyrazolate) | Chelate rings, polynuclear structures |

| Phenolic O, Pyrazole N(2) | Bidentate (as phenolate) | Stable six-membered chelate rings |

Exploration in Catalysis and Chemo-Selective Transformations

Building upon its role as a versatile ligand, this compound can be used to synthesize metal complexes with catalytic activity. The ligand's structure plays a crucial role in tuning the steric and electronic environment of the metal center, thereby influencing its reactivity, selectivity, and efficiency as a catalyst.

Pyrazole-ligated metal complexes have been successfully employed as catalysts in various organic transformations, including oxidation reactions. bohrium.com For example, copper and cobalt complexes featuring pyrazole-based ligands have shown efficacy in catalyzing the oxidation of catechols and aminophenols. The specific design of the ligand, including the electronic effects of the difluoro-phenyl moiety, can be used to optimize the catalyst's performance for specific substrates and reaction types.

Moreover, the inherent reactivity of the phenol group itself can be harnessed in chemo-selective transformations. For example, catalytic methods for the dearomatization of phenols are of great interest for generating complex three-dimensional structures from simple aromatic precursors. nih.gov The electronic nature of the this compound substrate could influence the outcome of such catalytic dearomatization-fluorination reactions, providing pathways to novel fluorinated cyclohexadienones.

Q & A

Q. What synthetic routes are employed for 2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol, and how is its structural integrity validated?

The synthesis typically involves coupling fluorinated phenolic precursors with pyrazole derivatives under catalytic conditions. For example, Mannich reactions or palladium-catalyzed cross-coupling may be used to introduce the pyrazole moiety. Structural validation employs 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns, as demonstrated for analogous compounds like 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide . Mass spectrometry (MS) and elemental analysis ensure purity and molecular weight consistency. X-ray crystallography (if single crystals are obtainable) can resolve steric effects of fluorine atoms .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they influence experimental design?

The solubility in polar vs. nonpolar solvents is critical for reaction optimization. For instance, fluorinated phenols often exhibit limited water solubility but dissolve in DMSO or THF. The pKa of the phenolic hydroxyl (≈8–10) can be estimated via potentiometric titration, with fluorine substituents lowering acidity compared to unsubstituted phenol. Solvent selection for metal coordination studies should account for these properties to avoid precipitation, as seen in copper extraction experiments with related ligands .

Q. Has this compound shown bioactivity in antimicrobial or antifungal assays?

While direct data are limited, structurally similar pyrazole-phenol hybrids (e.g., 4-Bromo-2-(1H-pyrazol-3-yl)phenol) exhibit antifungal activity against Phomopsis viticola via metal chelation, disrupting fungal enzyme function . Standard protocols involve agar dilution or microbroth dilution assays to determine minimum inhibitory concentrations (MICs). Synergistic effects with transition metals (e.g., Cu(II)) should be explored .

Advanced Research Questions

Q. How do fluorine substituents influence the ligand’s coordination geometry and binding affinity in transition metal complexes?

Fluorine’s electron-withdrawing effect enhances the acidity of the phenolic hydroxyl, facilitating deprotonation and stronger metal binding. DFT calculations on analogous ligands reveal that fluorine ortho to the hydroxyl group stabilizes pseudomacrocyclic Cu(II) complexes via inter-ligand H-bonding between pyrazole NH and phenolate oxygen . XANES/EXAFS can probe coordination geometry, while solvent extraction experiments quantify distribution coefficients (e.g., log D values for Cu(II) extraction) .

Q. What computational strategies predict substituent effects on ligand-metal complex stability?

Density Functional Theory (DFT) optimizes gas-phase geometries of ligand-metal complexes, calculating binding energies and H-bonding interactions. For example, electron-withdrawing groups (e.g., -NO2) ortho to the hydroxyl group increase Cu(II) complex stability by 3 orders of magnitude compared to unsubstituted analogs . Molecular docking or MD simulations can model interactions with biological targets (e.g., fungal enzymes) .

Q. How do steric and electronic factors impact crystallization and solid-state packing?

Fluorine’s small size and high electronegativity promote dense crystal packing via C–F⋯H or F⋯F interactions. Single-crystal XRD (using SHELX software ) reveals inter-molecular H-bonding networks, while Hirshfeld surface analysis quantifies contact contributions. For example, steric hindrance from bulky substituents may reduce crystallinity, necessitating alternative solvents or slow evaporation techniques .

Q. What role does this compound play in developing fluorescence probes or catalytic systems?

Pyrazole-phenol ligands are promising for luminescent sensors due to their metal-induced fluorescence quenching/reactivation. The fluorine substituents enhance photostability and tune emission wavelengths. In catalysis, such ligands stabilize high-oxidation-state metals (e.g., Re(V), Mo(VI)) for epoxidation reactions, as demonstrated in biomimetic studies .

Methodological Guidance

- Contradictory Data Resolution : If solvent extraction studies show inconsistent log D values, re-evaluate substituent electronic effects using Hammett constants and verify protonation states via pH-dependent UV-Vis spectroscopy .

- Crystallization Troubleshooting : For failed crystallization attempts, use high-throughput screening with varied solvent mixtures (e.g., DCM/hexane) and additives (e.g., crown ethers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.